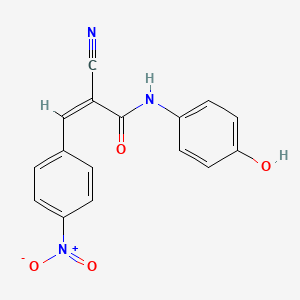
2-cyano-N-(4-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-(4-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of acrylamides and is known for its unique properties, which make it a valuable research tool.
Mecanismo De Acción
The mechanism of action of 2-cyano-N-(4-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of enzymes through the formation of covalent bonds with the active site residues. The cyano group in the molecule is thought to play a crucial role in the inhibition process by forming a covalent bond with the thiol group of cysteine residues in the enzyme.
Biochemical and Physiological Effects:
2-cyano-N-(4-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide has been shown to have biochemical and physiological effects in various studies. In vitro studies have demonstrated its inhibitory effects on certain enzymes, including acetylcholinesterase and tyrosinase. In vivo studies have shown that it can reduce inflammation and oxidative stress in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-cyano-N-(4-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide in lab experiments include its high purity, stability, and specificity towards certain enzymes. However, its limitations include its relatively high cost and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 2-cyano-N-(4-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide. One direction is to explore its potential as a lead compound for the development of new drugs. Another direction is to investigate its use as a probe for studying protein structure and function. Additionally, there is potential for the synthesis of new materials using this compound as a building block. Finally, further studies are needed to elucidate its mechanism of action and to better understand its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 2-cyano-N-(4-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide involves the reaction between 4-nitrophenylacetic acid and 4-hydroxyphenylacetonitrile in the presence of a base. The reaction is carried out in a solvent such as acetic acid or ethanol, and the product is obtained after purification through recrystallization. The yield of the product varies depending on the reaction conditions, but it can be optimized by adjusting the reaction time, temperature, and concentration of reagents.
Aplicaciones Científicas De Investigación
2-cyano-N-(4-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide has been used in various scientific research applications, including drug discovery, biochemistry, and materials science. In drug discovery, this compound has been shown to inhibit the activity of certain enzymes, making it a potential lead compound for the development of new drugs. In biochemistry, it has been used as a probe to study the structure and function of proteins. In materials science, it has been used as a building block for the synthesis of functional materials such as polymers and nanoparticles.
Propiedades
IUPAC Name |
(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c17-10-12(9-11-1-5-14(6-2-11)19(22)23)16(21)18-13-3-7-15(20)8-4-13/h1-9,20H,(H,18,21)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGODEXWRNIIAD-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

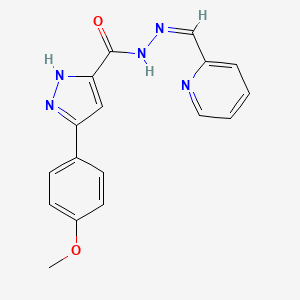
![methyl 4-{2-[(3-tert-butyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B5911762.png)
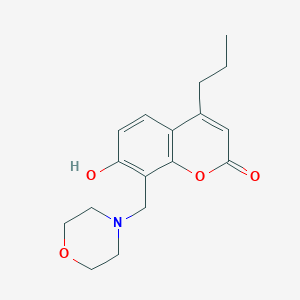

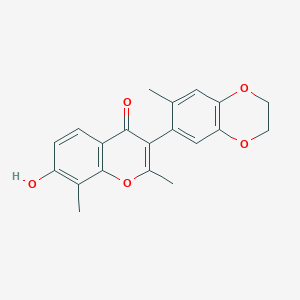
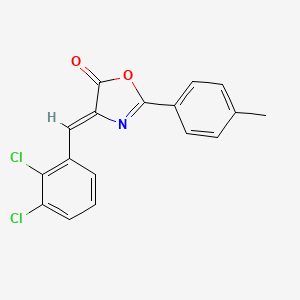
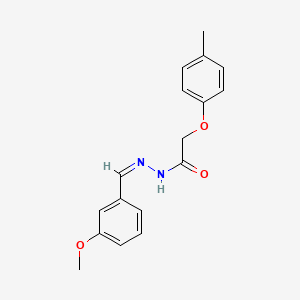
![2-nitro-N'-[phenyl(3-pyridinyl)methylene]benzohydrazide](/img/structure/B5911802.png)
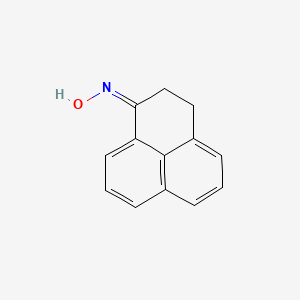

![4-[(5-bromo-2-furyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5911853.png)
![6-chloro-N'-(2-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5911861.png)
![N'-(3-hydroxy-4-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911866.png)
